molecular formula C9H8BNO2S B13460489 5-(Pyridin-2-yl)thiophene-2-boronic acid

5-(Pyridin-2-yl)thiophene-2-boronic acid

Cat. No.: B13460489
M. Wt: 205.05 g/mol
InChI Key: QMCMMLFIMZTJOD-UHFFFAOYSA-N
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Description

[5-(Pyridin-2-yl)thiophen-2-yl]boronic acid: is an organoboron compound with the molecular formula C9H8BNO2S. It is a boronic acid derivative that contains both pyridine and thiophene rings, making it a versatile compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for [5-(pyridin-2-yl)thiophen-2-yl]boronic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and environmental impact.

Mechanism of Action

The mechanism by which [5-(pyridin-2-yl)thiophen-2-yl]boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications, such as enzyme inhibition and molecular recognition .

Biological Activity

5-(Pyridin-2-yl)thiophene-2-boronic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article will explore its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine ring and a boronic acid functional group. Its molecular formula is C10_{10}H10_{10}BNO2_2S, with a molecular weight of approximately 221.16 g/mol. The unique structure allows for versatile interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through the inhibition of specific protein kinases involved in cell proliferation. Notably, it has been shown to inhibit serine/threonine protein kinase PLK4, which is crucial for centriole duplication and cellular proliferation. This inhibition can prevent cancer cell growth, making it a candidate for further development as an anticancer therapeutic agent .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50_{50} (µM)
Breast CancerPLK4 Inhibition12
Colorectal CancerCell Cycle Arrest15

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits moderate to significant inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentrations (MICs) indicate its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Results

Microbial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1816
C. albicans1264

3. Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has shown antioxidant activity in various assays, including DPPH radical scavenging assays. This property is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Recent studies have delved deeper into the biological mechanisms of this compound:

  • Inhibition of PLK4 : A study highlighted the compound's ability to bind to PLK4, leading to reduced kinase activity and subsequent cell cycle arrest in cancer cells. This finding underscores its potential as an anticancer therapeutic agent.
  • Antimicrobial Efficacy : Another research effort evaluated the compound against a panel of microbial strains using the Kirby-Bauer disk diffusion method, confirming its effectiveness in inhibiting growth and suggesting possible applications in treating infections .

Properties

Molecular Formula

C9H8BNO2S

Molecular Weight

205.05 g/mol

IUPAC Name

(5-pyridin-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C9H8BNO2S/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6,12-13H

InChI Key

QMCMMLFIMZTJOD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=CC=CC=N2)(O)O

Origin of Product

United States

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